molecular formula C16H22FNO2S B12237440 4-(Fluoromethyl)-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine

4-(Fluoromethyl)-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine

Cat. No.: B12237440
M. Wt: 311.4 g/mol
InChI Key: LSLBVTZSCBUZPV-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a fluoromethyl group and a sulfonyl group derived from 5,6,7,8-tetrahydronaphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity, while the sulfonyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Fluoromethyl)-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine is unique due to the combination of its fluoromethyl and sulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H22FNO2S

Molecular Weight

311.4 g/mol

IUPAC Name

4-(fluoromethyl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine

InChI

InChI=1S/C16H22FNO2S/c17-12-13-7-9-18(10-8-13)21(19,20)16-6-5-14-3-1-2-4-15(14)11-16/h5-6,11,13H,1-4,7-10,12H2

InChI Key

LSLBVTZSCBUZPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)CF

Origin of Product

United States

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